(+/-)-18-Methoxycoronaridine
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Overview
Description
(+/-)-18-Methoxycoronaridine is a synthetic derivative of the naturally occurring alkaloid ibogaine. It is known for its potential therapeutic effects, particularly in the treatment of addiction and other neurological disorders. The compound is a hydrochloride salt form, which enhances its solubility and stability for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-18-Methoxycoronaridine typically involves multiple steps, starting from the natural precursor ibogaine. The key steps include:
Methoxylation: Introduction of a methoxy group at the 18th position of the ibogaine molecule.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and adhering to Good Manufacturing Practices (GMP).
Chemical Reactions Analysis
Types of Reactions
(+/-)-18-Methoxycoronaridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(+/-)-18-Methoxycoronaridine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of ibogaine derivatives.
Biology: The compound is investigated for its effects on various biological systems, particularly the nervous system.
Medicine: Research focuses on its potential therapeutic effects in treating addiction, depression, and other neurological disorders.
Mechanism of Action
The mechanism of action of (+/-)-18-Methoxycoronaridine involves its interaction with various molecular targets in the brain. It is believed to modulate the activity of neurotransmitter systems, including dopamine and serotonin pathways. This modulation helps in reducing addictive behaviors and improving mood and cognitive functions.
Comparison with Similar Compounds
Similar Compounds
Ibogaine: The natural precursor of (+/-)-18-Methoxycoronaridine, known for its psychoactive properties.
Noribogaine: A metabolite of ibogaine with similar therapeutic effects.
18-Methoxycoronaridine: The free base form of the compound without the hydrochloride salt.
Uniqueness
This compound is unique due to its enhanced solubility and stability compared to its free base form. This makes it more suitable for therapeutic applications and research studies.
Properties
IUPAC Name |
methyl 17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19/h3-6,14-15,20,23H,7-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJQBBHYRQYDEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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